3,3,6-Trimethylindoline
Description
Structural Context within the Indoline (B122111) and Indolenine Chemical Space
Indoline and indolenine represent two distinct yet related isomeric forms of a dihydroindole. Indoline is characterized by a saturated five-membered ring fused to a benzene (B151609) ring, while indolenine contains an endocyclic carbon-nitrogen double bond. The position of the double bond in indolenine can vary, leading to different isomers.
3,3,6-Trimethylindoline, as its name suggests, is a derivative of indoline with two methyl groups at the 3-position and one methyl group at the 6-position of the indoline core. The gem-dimethyl substitution at the C3 position is a notable structural feature that imparts steric hindrance and influences the molecule's reactivity and conformational preferences. nih.gov This structural motif is often a key element in the synthesis of more complex molecules.
The relationship between indolines and indolenines is crucial in their chemistry. For instance, the Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, can proceed through an indolenine intermediate. byjus.comwikipedia.orgmdpi.com Furthermore, indolenines can be readily reduced to their corresponding indoline counterparts. researchgate.net
Historical Development of Research on Trimethylated Indoline Derivatives
The foundation for the synthesis of many indoline and indole derivatives was laid in 1883 by Hermann Emil Fischer with the discovery of the Fischer indole synthesis. byjus.comwikipedia.org This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, has been a workhorse in organic synthesis for over a century. byjus.com The synthesis of trimethylated indoline derivatives can be achieved through variations of this classic reaction. For example, the reaction of a substituted phenylhydrazine (B124118) with a ketone can lead to the formation of a trimethylated indolenine, which can then be converted to the corresponding indoline. mdpi.com
Early research into trimethylated indoline derivatives was often linked to the synthesis of dyes. 2,3,3-Trimethylindolenine (B142774), a closely related compound, is a key intermediate in the production of cyanine (B1664457) dyes. Over the years, the scope of research has expanded significantly, driven by the discovery of new applications for these compounds.
Contemporary Significance of Trimethylindoline Chemistry in Organic Synthesis and Materials Science
In contemporary organic synthesis, this compound and its isomers serve as valuable precursors for a wide range of more complex molecules. The indoline scaffold is a privileged structure in medicinal chemistry, and the trimethylated derivatives provide a platform for creating novel compounds with potential therapeutic applications. nih.govopenmedicinalchemistryjournal.com The synthesis of spirocyclic indolines, which often possess interesting biological activities, frequently utilizes indoline building blocks. researchgate.net
The field of materials science has also embraced trimethylated indoline derivatives for their unique photophysical properties. These compounds are integral to the synthesis of photochromic materials, such as spiropyrans and spirooxazines. researchgate.netmdpi.com These materials exhibit reversible changes in their structure and color upon exposure to light, making them suitable for applications in smart lenses, molecular switches, and data storage. The specific substitution pattern on the indoline ring, including the presence of methyl groups, can fine-tune the photochromic behavior of the resulting material. mdpi.com Furthermore, derivatives of trimethylindoline are being explored for their potential in developing fluorescent probes and organic semiconductors. mdpi.compubcompare.ai
Interactive Data Table: Properties of 3,3,5-Trimethylindoline
| Property | Value | Source |
| PubChem CID | 15399353 | nih.gov |
| Molecular Formula | C11H15N | nih.gov |
| Molecular Weight | 161.24 g/mol | nih.gov |
| IUPAC Name | 3,3,5-trimethyl-2,3-dihydro-1H-indole | nih.gov |
| InChI | InChI=1S/C11H15N/c1-8-4-5-10-9(6-8)11(2,3)7-12-10/h4-6,12H,7H2,1-3H3 | nih.gov |
| InChIKey | HMLIEFOXCAUTLD-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC1=CC2=C(C=C1)NCC2(C)C | uni.lu |
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3,3,6-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-4-5-9-10(6-8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |
InChI Key |
LWDQCOUTMNIJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CN2)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3,6 Trimethylindoline and Analogous Derivatives
Classical Approaches in Indoline (B122111) Synthesis Relevant to Trimethylated Structures
Traditional methods for indole (B1671886) and indoline synthesis have been foundational in heterocyclic chemistry. Many of these centuries-old name reactions are still widely used and adapted for the preparation of complex derivatives, including trimethylated structures.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most extensively used methods for preparing indoles and their corresponding indolenine precursors. bhu.ac.inresearchgate.net The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. semanticscholar.org
For the synthesis of 2,3,3-trimethylindolenine (B142774), a direct precursor for the indoline class, the common starting materials are phenylhydrazine and methyl isopropyl ketone (3-methyl-2-butanone). guidechem.com The reaction proceeds by heating the corresponding phenylhydrazone in the presence of an acid catalyst. google.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, FeCl₃, BF₃) can be employed to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. bhu.ac.insemanticscholar.org
The general mechanism, proposed by Robinson, involves the isomerization of the initial phenylhydrazone to an enamine, which, after protonation, undergoes the rearrangement to form a di-imine intermediate. semanticscholar.org Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole or, in the case of a quaternary C3-substituted precursor, the indolenine. semanticscholar.org Industrial processes have been optimized to achieve high yields; for instance, using sulfuric acid as the catalyst can produce 2,3,3-trimethylindolenine in yields up to 94%. google.com Modern variations, such as microwave-assisted synthesis, have been shown to dramatically reduce reaction times and improve yields. researchgate.netguidechem.com
| Catalyst | Starting Materials | Conditions | Yield | Reference(s) |
| Zinc chloride (ZnCl₂) | Phenylhydrazine, Cyclohexanone | Microwave (600W), 3 min | 76% | researchgate.net |
| p-Toluenesulfonic acid (p-TSA) | Phenylhydrazine, Cyclohexanone | Microwave (600W), 3 min | 91% | researchgate.net |
| Acetic acid | p-Bromophenylhydrazine HCl, 3-Methyl-2-butanone | One-pot, vacuum distillation | N/A | guidechem.com |
| Sulfuric acid (H₂SO₄) | Methyl-isopropyl-ketone-phenylhydrazone | Heat to 95°C | 94% | google.com |
| Acetic acid/HCl | p-Nitrophenylhydrazine HCl, Isopropyl methyl ketone | Reflux | 30% | semanticscholar.org |
The Madelung synthesis, first reported in 1912, is a method for producing indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org The classical conditions are often harsh, typically requiring sodium amide or potassium t-butoxide at temperatures between 200–400 °C, which limits its application to the synthesis of simple, robust indoles. bhu.ac.inwikipedia.org
The reaction begins with the deprotonation of both the amide nitrogen and the benzylic hydrogen on the ortho-substituent by a strong base. wikipedia.org The resulting carbanion then attacks the amide carbonyl group, leading to a cyclized intermediate that, after a hydrolysis workup, yields the indole. wikipedia.org Due to the vigorous reaction conditions, this method is generally not suitable for substrates with sensitive functional groups. bhu.ac.in However, modern advancements have introduced milder reaction conditions, for instance, using organolithium reagents as bases, which allows the reaction to proceed at lower temperatures. bhu.ac.inwikipedia.org The Smith-modified Madelung synthesis, for example, uses organolithium reagents to react with N-trimethylsilyl anilines and esters to form substituted indoles. wikipedia.org These modifications enhance the applicability of the Madelung synthesis for preparing a wider range of substituted indolines.
The Bartoli indole synthesis, discovered in 1989, is a versatile reaction that produces substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com A key characteristic of this method is its effectiveness in synthesizing 7-substituted indoles, a class of compounds that can be challenging to access through other routes. wikipedia.org The reaction generally requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgyoutube.com
The presence of a bulky substituent at the ortho position to the nitro group is often crucial for the success of the reaction, typically leading to higher yields. wikipedia.orgyoutube.comjk-sci.com This steric hindrance is thought to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgyoutube.com The reaction proceeds through the initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. wikipedia.orgyoutube.com A second equivalent of the Grignard reagent adds to the nitroso species, which then undergoes the rearrangement. youtube.com An intramolecular cyclization followed by workup yields the final indole product. jk-sci.com The Dobbs modification expanded the scope by using an ortho-bromine as a removable directing group. wikipedia.org This method's ability to produce indoles substituted on both the carbocyclic and pyrrole (B145914) rings makes it a valuable tool. wikipedia.org
The Leimgruber-Batcho indole synthesis has become a popular and robust alternative to the Fischer synthesis, valued for its high yields, mild conditions, and operational simplicity. wikipedia.orgijpsjournal.com The synthesis begins with an o-nitrotoluene derivative, which is first converted into an enamine. wikipedia.org This is typically achieved by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net
The resulting enamine, which is often a vividly colored compound due to its extended push-pull conjugation, is then subjected to reductive cyclization to form the indole ring. wikipedia.org A variety of reducing agents can be used for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org The reduction of the nitro group to an amine is followed by a spontaneous cyclization and elimination of the secondary amine (e.g., pyrrolidine) to yield the final indole product. wikipedia.org This method is highly versatile due to the wide availability of substituted o-nitrotoluenes and its tolerance for various functional groups. wikipedia.orgijpsjournal.com
Bartoli Indole Synthesis and its Applicability
Modern Synthetic Strategies for Trimethylindoline and Indolenine Derivatives
While classical methods remain relevant, modern synthetic chemistry has introduced powerful new strategies, particularly those employing metal catalysts. These reactions offer novel pathways for constructing the indoline skeleton with high efficiency and selectivity.
Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles and indolines. Catalysts based on palladium, rhodium, cobalt, and copper are widely used to construct the core indole structure through various cross-coupling and cyclization strategies. mdpi.comnih.gov
Palladium-catalyzed reactions are among the most developed methodologies. mdpi.com The Larock indole synthesis, for example, involves the palladium-catalyzed reaction of halo-anilines with alkynes to build the indole ring. mdpi.com Other palladium-catalyzed approaches include tandem addition/cyclization reactions and domino processes that can create complex fused indole systems in a single pot. mdpi.commdpi.com These methods often exhibit high functional group tolerance.
Rhodium catalysts, particularly [RhCp*Cl₂]₂, are effective for C–H activation and functionalization, enabling direct annulation reactions to form fused polycyclic indoles. nih.gov These reactions can proceed via cascade mechanisms, efficiently building molecular complexity from simple indole precursors. nih.gov Cobalt catalysts have also been employed in cross-dehydrogenative coupling reactions to form the indole ring from ortho-alkenylanilines. mdpi.com These modern strategies provide efficient and atom-economical routes to a diverse array of substituted indolines and their derivatives, which can be subsequently modified to achieve specific targets like 3,3,6-trimethylindoline.
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |
| Palladium (Pd) | Tandem Addition/Cyclization | Boronic acids, 2-(2-aminophenyl)acetonitriles | Occurs in aqueous medium. | mdpi.com |
| Palladium (Pd) | Sonogashira Coupling/Cyclization | 2-Haloanilines, Alkynes | Efficient for constructing the indole skeleton. | mdpi.com |
| Palladium (Pd) | Intramolecular Larock Annulation | Halo-anilines, Alkynes | Powerful method for assembling tricyclic indoles. | mdpi.com |
| Rhodium (Rh) | C-H Activation/Benzannulation | N-Substituted indoles, 1,3-Dienes | Direct construction of carbazole (B46965) scaffolds. | nih.gov |
| Cobalt (Co) | Cross-Dehydrogenative Coupling | ortho-Alkenylanilines | Intramolecular C-H/N-H annulation. | mdpi.com |
C-H Activation and Functionalization Approaches for Regioselective Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds like indoles and indolines. chim.itsioc-journal.cn This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. chim.it For the indole framework, C-H functionalization can be challenging due to the presence of multiple reactive sites. chim.itacs.org The inherent reactivity of the pyrrole ring typically directs functionalization to the C3 position, or to the C2 position if C3 is substituted. chim.it However, achieving regioselectivity at the less reactive C4-C7 positions of the benzene (B151609) core has been a significant synthetic hurdle. chim.itacs.org
Recent advancements have utilized directing groups to achieve site-selective C-H functionalization of the indole nucleus. chim.itacs.org For instance, a P(O)tBu2 group on the indole nitrogen has been shown to direct the arylation to the C7 position using a Palladium(II) catalyst. acs.org Similarly, different directing groups can facilitate functionalization at the C4 position. acs.org These methods provide efficient routes to substituted indoles that can subsequently be converted to the corresponding indolines.
Transition metal catalysis, particularly with ruthenium, has been instrumental in developing C-H activation strategies for indole synthesis and functionalization. mdpi.com Ruthenium catalysts have been employed for the C2-functionalization of indoles, even in the presence of the highly reactive C3 position. mdpi.com These catalytic systems enable the construction of diverse indole derivatives under mild conditions, which can serve as precursors to this compound and its analogs through subsequent reduction or other transformations. mdpi.com
| Position | Methodology | Key Features | Reference |
|---|---|---|---|
| C7 | Pd(II)-catalyzed arylation with a P(O)tBu2 directing group | Overrides inherent reactivity at the pyrrole core | acs.org |
| C4 | Palladium-catalyzed direct arylation with aryl iodides using a directing group | Provides access to C4-arylated indoles | acs.org |
| C2 | Ruthenium-catalyzed functionalization | Selective functionalization in the presence of a reactive C3 position | mdpi.com |
Microwave-Assisted Synthesis of Trimethylindoline Derivatives
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsioc-journal.cn This technology has been successfully applied to the synthesis of various indole and indoline derivatives. nih.govorganic-chemistry.orgmdpi.com
Several classical indole syntheses, such as the Fischer, Bischler, and Leimgruber-Batcho methods, have been adapted to microwave conditions, significantly improving their efficiency. nih.govorganic-chemistry.orgwikipedia.org For example, a microwave-assisted, solvent-free Bischler indole synthesis has been developed for preparing 2-arylindoles. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation, offering an environmentally friendly alternative to traditional approaches. organic-chemistry.org
Microwave irradiation has also been employed in the synthesis of functionalized indoles through palladium-catalyzed intramolecular oxidative coupling. mdpi.com This method allows for the efficient conversion of enamines to indoles with high regioselectivity. mdpi.com Furthermore, the condensation of 2-methylene-1,3,3-trimethylindoline derivatives with other reagents under microwave irradiation has been shown to produce complex heterocyclic structures like spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] and spiroindolinonaphth[2,1-b] organic-chemistry.orgpnas.orgoxazines. rsc.orgresearchgate.netresearchgate.net These reactions benefit from solvent-free conditions, cleaner product formation, and higher yields. researchgate.net The synthesis of tetrahydropyrimidine (B8763341) derivatives has also been achieved via microwave-assisted Biginelli condensation involving substituted acetoacetanilide (B1666496) and N,N'-dimethyl urea. foliamedica.bg
| Reaction Type | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Bischler Indole Synthesis | Anilines, Phenacyl bromides | 2-Arylindoles | Solvent-free, environmentally friendly | organic-chemistry.org |
| Pd-Catalyzed Oxidative Cyclization | Enamines | Functionalized indoles | High yields, high regioselectivity | mdpi.com |
| Condensation | 2-Methylene-1,3,3-trimethylindoline derivatives, 1-Nitroso-2-naphthol | Spiroindolinonaphth[2,1-b] organic-chemistry.orgpnas.orgoxazines | Short reaction time, solvent-free, high yields | researchgate.net |
| Biginelli Condensation | 1,3,4-oxadiazole based aldehyde, substituted acetoacetanilide, N,N'-dimethyl urea | Tetrahydropyrimidine derivatives | Efficient synthesis | foliamedica.bg |
Lewis Acid-Catalyzed Alkylation Routes to Indoline Compounds
Lewis acid catalysis plays a crucial role in the synthesis of indoline compounds by activating substrates towards nucleophilic attack. rsc.orgsci-hub.st One important application is in the Friedel-Crafts alkylation of indoles, which are electron-rich and readily react with electrophiles, typically at the C3 position. sci-hub.stmdpi.com
A notable method involves the Lewis acid-catalyzed C3-alkylation of 2,3-disubstituted indoles using trichloroacetimidates as effective electrophiles to furnish 3,3'-disubstituted indolenines. thieme-connect.comnih.gov These indolenines are valuable intermediates in the synthesis of more complex molecules. thieme-connect.comnih.gov Catalysts such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been found to be effective for this transformation. thieme-connect.com This approach provides an alternative to methods that rely on strong bases or transition metals. thieme-connect.comnih.gov
Furthermore, Lewis acids like BF3-OEt2 have been shown to efficiently catalyze the C3-alkylation of indoles with maleimides to produce indolylsuccinimides. mdpi.com This reaction proceeds under mild conditions and is applicable to a range of substituted indoles. mdpi.com Indium(III)-catalyzed tandem cyclopropane (B1198618) ring-opening/Friedel-Crafts alkylation sequences have also been developed to afford functionalized hydropyrido[1,2-a]indole-6(7H)-ones in high yields. rsc.org The choice of Lewis acid can be critical, with some, like certain metal triflates (e.g., Yb(OTf)3), being stable and reusable in aqueous media, offering a greener synthetic approach.
| Reaction Type | Catalyst | Electrophile | Product Type | Reference |
|---|---|---|---|---|
| C3-Alkylation | TMSOTf | Trichloroacetimidates | 3,3'-Disubstituted indolenines | thieme-connect.comnih.gov |
| C3-Alkylation (Conjugate Addition) | BF3-OEt2 | Maleimides | Indolylsuccinimides | mdpi.com |
| Tandem Cyclopropane Ring-Opening/Friedel-Crafts Alkylation | In(III) | Methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates | Hydropyrido[1,2-a]indole-6(7H)-ones | rsc.org |
Enantioselective Synthesis of Pyrroloindolines Utilizing Indole Substrates
The enantioselective synthesis of pyrroloindolines is of great interest due to the prevalence of this structural motif in biologically active alkaloids. pnas.orgnih.govacs.orgcaltech.edu A common and effective strategy involves the formal [3+2] cycloaddition of an indole derivative with a suitable two-carbon component. acs.orgnih.gov This approach allows for the construction of the pyrroloindoline core with control over the stereochemistry at the newly formed chiral centers.
One successful method utilizes a chiral BINOL•SnCl4 complex to catalyze the formal [3+2] cycloaddition between C3-substituted indoles and 2-amidoacrylates, yielding highly enantioenriched pyrroloindolines in a single step. nih.govacs.org Another approach employs organocatalysis, where imidazolidinone catalysts facilitate the cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes to provide pyrroloindolines with excellent enantioselectivities. pnas.orgacs.org This methodology has been successfully applied to the synthesis of the natural product (–)-flustramine B. pnas.orgacs.org
Copper-catalyzed enantioselective arylation-cyclization cascades have also been developed. princeton.eduscispace.com In this process, a chiral copper(I) complex reacts with a diaryliodonium salt to form a chiral copper(III) species, which then undergoes addition by an indole nucleophile and subsequent cyclization to afford C3-aryl pyrroloindolines with high enantiopurity. princeton.eduscispace.com Furthermore, photocatalytic methods have been reported for the generation of indole radical cations which, in the presence of a chiral phosphate (B84403) anion, can be trapped to form alkoxyamine-substituted pyrroloindolines with high enantioselectivity. nih.gov These examples highlight the diverse catalytic systems available for the asymmetric synthesis of pyrroloindolines from indole-based starting materials.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| (R)-BINOL•SnCl4 | Formal [3+2] Cycloaddition | C3-substituted indoles, 2-amidoacrylates | High enantioselectivity in one step | nih.govacs.org |
| Imidazolidinone Organocatalyst | Cascade Addition-Cyclization | Tryptamines, α,β-unsaturated aldehydes | High yield and excellent enantioselectivities | pnas.orgacs.org |
| Chiral Copper(I) Complex | Arylation-Cyclization Cascade | Indole nucleophiles, Diaryliodonium salts | Forms C3-aryl pyrroloindolines with high enantiopurity | princeton.eduscispace.com |
| Photocatalyst with Chiral Phosphate Anion | Radical Cation Interception | Indoles, TEMPO | Forms alkoxyamine-substituted pyrroloindolines with high enantioselectivity | nih.gov |
Condensation Reactions in the Synthesis of Indoline-Derived Compounds
Condensation reactions are fundamental transformations in organic synthesis and have been widely used for the construction of indole and indoline derivatives. umn.eduresearchgate.net These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond with the elimination of a small molecule, such as water.
A classic example is the acid-catalyzed condensation of indoles with aldehydes or ketones to produce bis(indolyl)methanes. umn.eduresearchgate.net This reaction is straightforward and provides access to a class of compounds with recognized biological activities. umn.edu Various catalysts, including Lewis acids and Brønsted acids, can be employed to promote this transformation. umn.eduresearchgate.net
More complex heterocyclic systems can also be assembled through multi-component condensation reactions. For instance, one-pot, three-component reactions involving indoles, aldehydes, and active methylene (B1212753) compounds have been developed to synthesize a variety of 3-substituted indole derivatives. rsc.orgdergipark.org.tr These methods are often highly efficient and atom-economical. dergipark.org.tr The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2-one derivatives has been achieved through a one-pot, three-component condensation of 3-cyanoacetyl indoles, isatins, and 1H-pyrazol-5-amines. dergipark.org.tr The reaction of 2,3,3-trimethylindolenine with γ-sulfone, followed by condensation with 5-nitrosalicylaldehyde, is another example of how condensation reactions are used to build complex indoline-based structures. google.com
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | Indoles, Aldehydes/Ketones | Bis(indolyl)methanes | Straightforward synthesis of biologically active compounds | umn.eduresearchgate.net |
| One-Pot, Three-Component Condensation | Indoles, Aldehydes, Active methylene compounds | 3-Substituted indole derivatives | High efficiency and atom economy | rsc.orgdergipark.org.tr |
| One-Pot, Three-Component Condensation | 3-Cyanoacetyl indoles, Isatins, 1H-Pyrazol-5-amines | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2-ones | Assembly of complex spiro-heterocycles | dergipark.org.tr |
Scalable Production Methods for Industrial Relevance
For a synthetic method to be industrially relevant, it must be scalable, cost-effective, and efficient. Several classical indole syntheses, such as the Fischer, Bischler–Napieralski, and Leimgruber–Batcho methods, have been adapted for large-scale production. creative-proteomics.comijpsjournal.com The Leimgruber-Batcho indole synthesis is particularly popular in the pharmaceutical industry due to its high yields and ability to generate specifically substituted indoles. wikipedia.org
Flow chemistry offers a promising platform for the scalable and safe production of indole derivatives. labmanager.com Microflow synthesis methods, which utilize small-diameter channels, allow for rapid mixing and precise temperature control, enabling reactions to be performed at high speeds and with high yields, while minimizing side reactions. labmanager.com This technology is readily scalable by continuous pumping, making it suitable for manufacturing facilities. labmanager.com
The development of robust and recyclable catalysts is also crucial for industrial applications. Metal triflates that are stable in aqueous media can be recovered and reused, reducing waste and cost. For the synthesis of this compound specifically, the alkylation of the corresponding indole is a common route. The quaternization of 2,3,3-trimethylindolenine is a key step in the synthesis of various dyes and can be achieved through alkylation with agents like 3-bromopropionic acid. acs.org The scalability of these alkylation reactions is a key consideration for the industrial production of this compound and its derivatives.
| Methodology | Key Features for Scalability | Example Application | Reference |
|---|---|---|---|
| Leimgruber-Batcho Indole Synthesis | High-yielding, generates specifically substituted indoles | Pharmaceutical drug synthesis | wikipedia.org |
| Microflow Synthesis | Rapid mixing, precise temperature control, continuous processing | Ultrafast synthesis of indole derivatives | labmanager.com |
| Alkylation of Indoles/Indolenines | Direct route to quaternized indolium salts | Synthesis of dyes and other functional materials | acs.org |
Advanced Spectroscopic and Structural Characterization of Trimethylindoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for defining the molecular structure of 3,3,6-trimethylindoline and its derivatives. libretexts.orgjchps.com The chemical shifts observed in the spectra are highly sensitive to the electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecule. libretexts.orgvanderbilt.edu In derivatives of this compound, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, while the methyl and methylene (B1212753) protons of the indoline (B122111) ring and its substituents resonate in the upfield region.
For instance, in a related compound, 1-(3-(2,2-dichloroethyl)-3,6-dimethylindolin-1-yl)ethan-1-one, the methyl protons on the indoline ring show distinct signals. rsc.org The ¹³C NMR spectrum provides complementary information, with the chemical shifts of carbon atoms spread over a much wider range than in ¹H NMR, which helps in identifying individual carbon atoms, including quaternary carbons. libretexts.org The position of the methyl group at the C6 position of the indoline ring influences the chemical shifts of the aromatic protons and carbons, aiding in its precise structural confirmation. The use of deuterated solvents is standard practice, and it is crucial to reference the spectra to an internal standard like tetramethylsilane (B1202638) (TMS). jchps.comsigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Trimethylindoline Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 6.5 - 8.0 |
| ¹H | N-CH₃ | 2.5 - 3.5 |
| ¹H | C(CH₃)₂ | 1.0 - 1.5 |
| ¹H | Ar-CH₃ | 2.0 - 2.5 |
| ¹³C | Aromatic Carbons | 110 - 150 |
| ¹³C | C=N or C=C | 140 - 170 |
| ¹³C | C(CH₃)₂ | 40 - 60 |
| ¹³C | N-CH₃ | 30 - 40 |
| ¹³C | Ar-CH₃ | 15 - 25 |
Note: These are general ranges and can vary based on the specific derivative and solvent used.
For more complex trimethylindoline derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT) are employed for unambiguous signal assignment. researchgate.netoxinst.comorganicchemistrydata.org
COSY experiments reveal proton-proton coupling networks, identifying which protons are adjacent to each other in the molecular structure. wordpress.com This is particularly useful for assigning the protons on the aromatic ring and any aliphatic side chains. DEPT experiments, on the other hand, provide information about the number of protons attached to each carbon atom (CH, CH₂, CH₃, or quaternary C). uvic.calibretexts.org For example, a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. uvic.ca The combination of these techniques allows for a complete and accurate assignment of all proton and carbon signals, even in structurally intricate trimethylindoline compounds. korea.ac.kr
¹H NMR and ¹³C NMR for Molecular Structure Elucidation
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR))
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. rsc.org In the context of this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds present.
Key vibrational frequencies for this compound would include C-H stretching vibrations from the methyl groups and the aromatic ring, C-N stretching of the indoline amine, and C=C stretching from the aromatic benzene (B151609) ring. The presence of the gem-dimethyl group at the C3 position and the methyl group at the C6 position would influence the positions and intensities of these bands. For instance, the C-H stretching of sp³ hybridized carbons in the methyl groups typically appears in the 2850-3000 cm⁻¹ region, while the sp² C-H stretching of the aromatic ring is observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to a series of bands in the 1450-1600 cm⁻¹ region. pg.edu.pl Analysis of the fingerprint region (below 1500 cm⁻¹) can provide further detailed structural information. spectroscopyonline.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (sp³) | Methyl groups | 2850 - 3000 |
| C-H Stretch (sp²) | Aromatic ring | 3000 - 3100 |
| C=C Stretch | Aromatic ring | 1450 - 1600 |
| C-N Stretch | Indoline amine | 1250 - 1350 |
| C-H Bend | Methyl groups | 1375 - 1450 |
Note: These are approximate ranges and can be influenced by the molecular environment.
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light. libretexts.org For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the aromatic system. The indoline moiety, containing a benzene ring fused to a five-membered nitrogen-containing ring, is the primary chromophore.
The position and intensity of the absorption maxima (λ_max) are influenced by the substitution pattern on the aromatic ring and the nature of the solvent. rsc.org The methyl groups on the indoline ring can cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted indoline. In derivatives where the indoline nitrogen is part of a conjugated system, such as in cyanine (B1664457) dyes, intense and longer-wavelength absorption bands can be observed due to extended π-conjugation. korea.ac.kr In some cases, internal charge transfer (ICT) from the electron-donating indoline unit to an electron-accepting moiety can lead to new, broad absorption bands. rsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to assign the observed electronic transitions to specific molecular orbitals. researchgate.netnih.gov
Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. larancelab.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which enables the unambiguous determination of the molecular formula of a compound. uvic.cabioanalysis-zone.com
For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₅N. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com The mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺. rsc.orgrsc.org Fragmentation patterns observed in the mass spectrum can provide additional structural information.
Table 3: High-Resolution Mass Spectrometry Data for a Trimethylindoline Derivative
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ for C₁₄H₁₉Cl₂N₂O | 301.0869 | 301.0873 |
Source: Supporting Information - The Royal Society of Chemistry rsc.org
X-ray Diffraction (XRD) and Single Crystal Analysis
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org This data is then used to construct an electron density map from which the positions of the individual atoms can be determined. Single-crystal XRD analysis can confirm the connectivity of the atoms as determined by NMR and other spectroscopic methods, and also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. korea.ac.krrsc.org For complex molecules, X-ray crystallography provides irrefutable proof of the structure. researchgate.net
Determination of Molecular Geometry: Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of the indoline core is characterized by specific bond lengths, bond angles, and dihedral angles that define its conformation. X-ray crystallography studies on various trimethylindoline derivatives provide precise measurements for these parameters.
For instance, in the structure of 2-(3,3-dimethylindolyl)-5,6,7-trichloro-1,3-tropolone, the bond lengths within the indoline moiety are well-defined. researchgate.net The N(1)–C(8) bond is 1.333(3) Å, and the C(8)–C(9) bond is 1.536(4) Å. researchgate.net The angles around the core structure are also determined with high precision. researchgate.net In derivatives of 1,3,3-trimethylindoline, the geometry can be influenced by substitution. For example, in a conjugate with chroman-2,4-dione, the molecule crystallizes in a triclinic P-1 space group. rsc.org
Detailed geometric parameters for trimethylindoline derivatives, as determined by X-ray diffraction, are presented below.
| Bond | Length (Å) |
|---|---|
| N(1)–C(8) | 1.333(3) |
| C(8)–C(9) | 1.536(4) |
| C(1)–C(2) | 1.468(4) |
| C(2)–C(8) | 1.415(4) |
| Angle Description | Value (°) |
|---|---|
| N—C—C—C Torsion Angle in a Pentyl-Substituted Cation | -64.4(3) |
| Dihedral Angle between Indole (B1671886) and Carboxy Group Planes | 43.2(4) |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)
In the crystal structure of a 1,3,3-trimethylindoline-chroman-2,4-dione conjugate, the molecules form an extended two-dimensional network through C–H⋯O hydrogen bonding interactions. rsc.org Similarly, the crystal structure of 3,3′-ethanediylidenebis(1-ethylindoline-2-one) is stabilized by intermolecular C=O…H-C hydrogen bonds and π-π interactions. researchgate.net
A detailed study of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate reveals a complex network of interactions that significantly influence its crystal packing. osti.govresearchgate.net The structure features strong O—H⋯O and O—H⋯Br hydrogen bonds involving the water molecule. osti.govresearchgate.net Furthermore, significant π-π stacking is observed between the benzene rings of adjacent indole groups, with a centroid-centroid distance of 3.721(13) Å. osti.govresearchgate.net The packing is also influenced by C—H⋯π interactions, where a methyl hydrogen atom interacts with the π-system of a neighboring indole ring. osti.govresearchgate.net The collective action of these varied intermolecular forces stabilizes the crystal lattice. researchgate.net
| Interaction Type | Description | Source(s) |
|---|---|---|
| Hydrogen Bonding | O—H⋯Br and O—H⋯O bonds involving co-crystallized water molecules. | osti.govresearchgate.net |
| Hydrogen Bonding | C–H⋯O interactions forming 2D networks. | rsc.org |
| π-π Stacking | Interactions between adjacent indole benzene rings with a centroid-centroid distance of 3.721(13) Å. | osti.govresearchgate.net |
| C-H⋯π Interactions | Interaction between a methyl hydrogen and the π-system of an adjacent indole ring. | osti.govresearchgate.net |
Structural Characterization of Tautomeric Forms in Solid State
Tautomerism, the interconversion of constitutional isomers, is a crucial phenomenon in many heterocyclic compounds, often involving the migration of a proton. nih.gov For ortho-hydroxy Schiff bases, a common class of related compounds, this typically manifests as an equilibrium between enol-imine (EI) and keto-amine (KA) forms. sctce.ac.in The characterization of these tautomeric forms in the solid state relies heavily on advanced spectroscopic and diffraction techniques.
While specific studies on the tautomerism of this compound are not extensively documented, the methodologies for such characterization are well-established. Solid-state NMR spectroscopy is a powerful tool for distinguishing between tautomers. researchgate.net Specifically, ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR can identify the tautomeric state based on chemical shifts. researchgate.net For example, in related Schiff bases, the carbon atom of the imine group (-CH=N) in the EI form typically resonates around 160 ppm. sctce.ac.in In contrast, the corresponding carbon in the KA form is significantly deshielded and appears further downfield, around 177-180 ppm. sctce.ac.inresearchgate.net The absence of a signal in one region and its presence in the other can indicate that the tautomeric equilibrium is shifted entirely to one form in the solid state. sctce.ac.in
X-ray diffraction provides definitive evidence by locating the position of the hydrogen atom within an intramolecular hydrogen bond, thereby confirming whether the structure exists in an EI or KA form. sctce.ac.in The number of compounds found to have two stable tautomers co-existing within a single crystal unit cell is exceedingly rare. nih.gov For most systems, one tautomer is energetically favored in the solid state, and its structure can be unambiguously determined through these advanced characterization methods. researchgate.netuochb.cz
Computational Chemistry and Theoretical Investigations of Trimethylindoline Systems
Density Functional Theory (DFT) Studies
DFT has emerged as a principal method for investigating the electronic structure of many-body systems, including molecules like 3,3,6-trimethylindoline. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally tractable yet accurate approach to understanding molecular properties.
The prediction of the most stable three-dimensional arrangement of atoms is a cornerstone of computational chemistry. pennylane.ai This geometry optimization process seeks to find the minimum energy conformation on the potential energy surface. pennylane.ai For this compound, DFT calculations, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable form. derpharmachemica.comresearchgate.net
Conformational analysis further explores the energetics of different spatial arrangements, or conformers, that arise from rotation around single bonds. lumenlearning.comscribd.com This analysis is crucial for understanding the molecule's flexibility and the relative stability of its various shapes. nih.gov By mapping the potential energy surface, researchers can identify the most stable staggered conformations and the higher-energy eclipsed forms. lumenlearning.com
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra. q-chem.com This analysis calculates the normal modes of vibration, which are the collective motions of atoms in the molecule. wikipedia.org For a non-linear molecule like this compound, with its constituent atoms, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. wikipedia.org Theoretical calculations can predict the frequencies and intensities of these vibrations, which can be compared with experimental data for validation. derpharmachemica.com For instance, the characteristic stretching and deformation frequencies of the methyl groups can be precisely calculated. derpharmachemica.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.com A large HOMO-LUMO gap generally implies high stability and low reactivity. researchgate.net DFT calculations provide a reliable method for determining the energies of these frontier orbitals. schrodinger.com For this compound derivatives, the HOMO-LUMO gap has been reported to be in the range of approximately 5.0–6.0 eV, indicating significant stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. uni-muenchen.de The MEP is calculated by determining the electrostatic potential at various points on the electron density surface. wolfram.com Typically, red colors indicate regions of negative potential, often associated with lone pairs on electronegative atoms, while blue colors denote areas of positive potential, usually around hydrogen atoms. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand how a molecule interacts with light, particularly its absorption of ultraviolet and visible radiation, Time-Dependent Density Functional Theory (TD-DFT) is employed. wikipedia.orguci.edu TD-DFT is an extension of DFT that can describe the response of a molecule to time-dependent electromagnetic fields, making it suitable for calculating electronic excitation energies and, consequently, absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light most strongly. These theoretical spectra can then be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions within the this compound molecule. core.ac.uk
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a chemical system to characterize the nature of chemical bonds and intermolecular interactions. ijnc.irchemrxiv.org This method is predicated on the topology of the electron density, ρ(r), where critical points in the density reveal the presence and nature of atomic interactions. For intermolecular interactions, the presence of a bond critical point (BCP) between two atoms from different molecules is indicative of an interaction. The properties at this BCP, such as the electron density (ρ), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative and qualitative information about the interaction's strength and nature. ijnc.irscience.gov
In studies of related heterocyclic systems, QTAIM has been instrumental in characterizing non-covalent interactions, such as hydrogen bonds. ijnc.irchemrxiv.org For instance, in complexes involving indole (B1671886) rings, QTAIM analysis has been used to describe the N-H···O hydrogen bonds. The electron density at the BCP for such interactions in indole-ketone complexes has been found to range from 0.010 to 0.019 atomic units (a.u.), with potential energy densities between -18.4 and -36.4 kJ mol⁻¹. researchgate.net These values are characteristic of moderate, closed-shell hydrogen bonds. researchgate.net
For a molecule like this compound, which contains an N-H group, similar intermolecular hydrogen bonding would be anticipated. QTAIM analysis would be expected to reveal BCPs between the hydrogen of the N-H group and an acceptor atom (e.g., oxygen or nitrogen) of a neighboring molecule. Furthermore, weaker C-H···π interactions, involving the methyl groups and the aromatic ring, could also be identified and characterized by their specific topological parameters. The analysis provides a more rigorous understanding of these interactions than can be inferred from geometry alone. physchemres.org
Table 1: Representative QTAIM Parameters for Hydrogen Bonds in Indole-Ketone Complexes
| Interacting Atoms | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) |
| N-H···O | 0.010 - 0.019 | Positive |
| C-H···O | Varies | Positive |
| C-H···π | Varies | Positive |
| Data is based on studies of indole-ketone complexes and is representative of the types of interactions that could be studied for this compound. researchgate.net |
Hirshfeld Surface Analysis for Molecular Packing
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method partitions the crystal electron density into molecular volumes, creating a surface that is unique for each molecule within its crystalline environment. Current time information in Monterrey, MX. The Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight different aspects of intermolecular contacts.
In studies of substituted indole derivatives, Hirshfeld surface analysis has shown that crystal packing is often dominated by a combination of hydrogen bonds and π–π stacking interactions. Current time information in Monterrey, MX.asrjetsjournal.org For example, in some phenylsulfonylated indoles, C—H···O and C—H···π interactions, as well as π–π stacking between indole rings, are the primary forces governing the supramolecular assembly. Current time information in Monterrey, MX. The percentage contribution of different interactions can be quantified from the fingerprint plots. In one study of a bromo-substituted indole derivative, H···H contacts accounted for 34.6% of the surface, followed by H···O, H···Br, and H···C contacts, indicating the prevalence of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. nih.gov
For this compound, a Hirshfeld surface analysis would likely reveal significant contributions from H···H contacts due to the abundance of hydrogen atoms in the methyl groups and on the aromatic ring. N-H···N or other hydrogen bonds involving the indoline (B122111) nitrogen would be represented by distinct spikes in the 2D fingerprint plot and red regions on the dnorm surface. C-H···π interactions between the methyl groups and the aromatic ring of adjacent molecules would also be expected to play a role in the molecular packing.
Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Substituted Indoles
| Type of Contact | Typical Contribution to Hirshfeld Surface | Description |
| H···H | 30-60% | Van der Waals forces, ubiquitous in organic molecules. nih.gov |
| H···O/O···H | 10-20% | Represents hydrogen bonding interactions. nih.gov |
| H···C/C···H | 10-25% | C-H···π interactions and other weak contacts. asrjetsjournal.org |
| C···C | <10% | π–π stacking interactions. Current time information in Monterrey, MX. |
| Data is generalized from studies on various substituted indole derivatives. nih.govCurrent time information in Monterrey, MX.asrjetsjournal.org |
Global Reactivity Parameters Derived from Computational Models
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I+A)/2). A higher chemical potential indicates a greater tendency to donate electrons. researchgate.net
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. mdpi.comresearchgate.net
Global Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more polarizable and more reactive. asrjetsjournal.org
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = μ²/2η). It quantifies the electrophilic nature of a molecule. asrjetsjournal.orgresearchgate.net
Computational studies on various heterocyclic and aromatic compounds have demonstrated the utility of these parameters in rationalizing their chemical behavior. For instance, in a series of coumarin (B35378) derivatives, the compound with the highest softness and electrophilicity index was identified as the most reactive. asrjetsjournal.org Similarly, for Schiff base derivatives of indolin-2-one, these parameters have been calculated to understand their reactivity profiles. researchgate.net
For this compound, DFT calculations would allow for the determination of these global reactivity parameters. The presence of electron-donating methyl groups would be expected to increase the HOMO energy level, thereby lowering the ionization potential and increasing the chemical potential compared to unsubstituted indoline. This would suggest a higher propensity to undergo electrophilic substitution reactions. The HOMO-LUMO gap would provide an indication of its kinetic stability.
Table 3: Representative Global Reactivity Parameters (in eV) for a Related Indole Derivative
| Parameter | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | -5.427 |
| LUMO Energy | ELUMO | -1.645 |
| Ionization Potential | I | 5.427 |
| Electron Affinity | A | 1.645 |
| Chemical Potential | μ | -3.536 |
| Chemical Hardness | η | 1.891 |
| Global Softness | S | 0.529 |
| Electrophilicity Index | ω | 3.309 |
| Data is based on a representative bioactive molecule and serves for illustrative purposes. physchemres.org The specific values for this compound would require dedicated DFT calculations. |
Theoretical Evaluation of Tautomeric Equilibria and Relative Stability
Tautomerism is a phenomenon where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. numberanalytics.com For heterocyclic compounds containing N-H groups, prototropic tautomerism is a key consideration. Computational methods, particularly DFT, are widely used to evaluate the relative stabilities of different tautomers and to predict the position of the tautomeric equilibrium. numberanalytics.comwuxiapptec.com
The relative energies of the tautomers are calculated, and after corrections for zero-point vibrational energy and thermal contributions, the Gibbs free energy difference (ΔG) can be determined. The equilibrium constant (KT) for the tautomerization process can then be calculated from ΔG. Solvent effects, which can significantly influence tautomeric equilibria, are often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). wuxiapptec.com
For the indoline scaffold, tautomerism can potentially occur. For this compound, the primary structure is the most stable. However, theoretical calculations could explore the relative stability of a potential tautomer where the endocyclic C=N double bond is formed through the migration of a proton from the nitrogen to the C2 position, which is unlikely given the sp3 hybridization and gem-dimethyl substitution at C3. A more plausible, though likely high-energy, tautomer could involve the migration of a proton from the C2 position to the nitrogen, creating an exocyclic double bond, but this is also sterically hindered and electronically unfavorable.
In related systems like 2-substituted indan-1,3-diones, theoretical studies have shown that the tautomeric equilibrium is highly dependent on the nature of the substituent. scirp.org For 2-hydroxypyridine, it exists in a well-documented tautomeric equilibrium with 2-pyridone, and the position of this equilibrium is sensitive to the solvent. wuxiapptec.com Theoretical calculations have been crucial in understanding these solvent effects. While significant tautomerism is not expected for the ground state of this compound under normal conditions due to its saturated five-membered ring, computational studies would be the definitive method to quantify the energy barriers and relative stabilities of any potential, higher-energy tautomeric forms.
Advanced Applications in Materials Science and Organic Synthesis
Precursors for Advanced Dye Chemistry
The 3,3,6-trimethylindoline moiety serves as a foundational component for a variety of high-performance dyes, prized for their specific spectral properties. Its derivatives are key to synthesizing dyes with applications in technology and biomedical imaging.
Synthesis of Cyanine (B1664457) Dyes from Trimethylindolenine
Cyanine dyes, a class of synthetic dyes, are frequently synthesized from trimethylindoline quaternary salts. ciac.jl.cn The synthesis often involves the quaternization of a 2,3,3-trimethylindolenine (B142774) derivative, which increases the acidity of the adjacent methyl group, enabling condensation reactions. unito.it For instance, N-alkyl-2,3,3-trimethylindoleninium salts can be prepared by reacting 2,3,3-trimethylindolenine with alkyl halides. acs.org These quaternized salts are then condensed with reagents like 1,1,3,3-tetramethoxypropane (B13500) in the presence of an acid to form the cyanine dye structure. acs.orgsci-hub.st This process yields symmetrical and asymmetrical cyanine dyes. sci-hub.st Several tricarbocyanine and tetramethinestyryl-cyanine dyes containing an indole (B1671886) end group have been successfully synthesized using this approach. ciac.jl.cn Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for preparing 2,3,3-trimethylindolenine-based squaraines and their intermediates, improving yields significantly compared to conventional heating methods. unito.it
Development of Polymethine and Squaraine Dyes
Polymethine dyes, which include the notable subclass of squaraine dyes, are characterized by a polymethine chain linking two heterocyclic nuclei. Squaraine dyes, in particular, are 1,3-disubstituted compounds with a central four-membered ring derived from squaric acid and two electron-donor groups. sciforum.net The synthesis of squaraine dyes often involves the condensation of a quaternized 2,3,3-trimethylindolenine derivative with squaric acid. unito.itsciforum.netinstras.com This reaction typically occurs in a high-boiling point solvent mixture, such as n-butanol and toluene, to facilitate the removal of water. unito.itsciforum.net
These dyes are known for their sharp and intense absorption and emission bands in the visible to near-infrared (NIR) region, high molar extinction coefficients, and good photochemical stability. sciforum.netgoogle.com The properties of these dyes can be tuned by modifying the substituents on the indolenine ring or the squaric acid core. google.comresearchgate.net For example, introducing different alkyl chains on the nitrogen atom of the indolenine can influence the dye's solubility and aggregation behavior. google.com
Table 1: Synthesis and Properties of Selected Polymethine and Squaraine Dyes
| Dye Type | Starting Materials | Key Reaction | Spectral Properties | Reference(s) |
| Tricarbocyanine Dyes | Trimethylindoline quaternary salt | Condensation | Not specified | ciac.jl.cn |
| Squarylium Cyanine Dyes | 2,3,3-trimethylindolenine, Squaric acid | Condensation | Absorption/Emission: 631-672 nm | sciforum.net |
| Unsymmetrical Squaraine Dyes | Indole-based derivatives, Squaric acid | Multi-step condensation | Tunable absorption in NIR region | google.com |
Fluorescent Probes and Near-Infrared (NIR) Fluorophores
The intrinsic fluorescence of many indoline-based dyes makes them excellent candidates for fluorescent probes. These probes are particularly valuable in biomedical imaging due to their ability to operate in the near-infrared (NIR) window (650–900 nm), which allows for deeper tissue penetration and reduced autofluorescence. thno.orgmdpi.comimrpress.com
Derivatives of this compound are incorporated into D-A-D (donor-acceptor-donor) or D-π-A (donor-π-acceptor) architectures to create NIR fluorescent probes. google.comthno.org For instance, curcumin (B1669340) analogues incorporating a 1,3,3-trimethyl-indoline group have been developed as NIR fluorescent probes for imaging amyloid-beta species, which are implicated in Alzheimer's disease. thno.org These probes typically exhibit weak fluorescence in aqueous solutions but show a significant increase in fluorescence upon binding to their target. thno.org
The design of these probes often involves conjugating the indoline-based fluorophore to a recognition group that specifically interacts with the analyte of interest. mdpi.com The emission wavelengths of these probes can be fine-tuned by modifying the chemical structure, for example, by altering the electron-donating strength of substituents on the indoline (B122111) ring. thno.orgnih.gov
Photochromic Materials Based on Trimethylindoline Spiropyran Systems
Spiropyrans derived from this compound are a prominent class of photochromic molecules, capable of undergoing reversible structural changes upon exposure to light. This property is the foundation for their use in a variety of light-responsive materials.
Design and Synthesis of Spiropyran and Bis-Spiropyran Derivatives
The synthesis of indoline-based spiropyrans typically involves the condensation of a Fischer's base derivative (e.g., 2-methylene-1,3,3-trimethylindoline) with a substituted salicylaldehyde (B1680747). mdpi.comanalis.com.my This reaction leads to the formation of the characteristic spiro-carbon, which links the indoline and benzopyran moieties of the molecule. mdpi.com A variety of functional groups can be introduced into either the indoline or the salicylaldehyde part to tune the photochromic properties of the resulting spiropyran. mdpi.com
Bis-spiropyrans, which contain two spiropyran units within a single molecule, have also been synthesized. These compounds can exhibit more complex photochromic behavior, with the potential for multi-stage switching. researchgate.net The synthesis of asymmetric bis-spiropyrans can be achieved through multi-step procedures, for example, by linking two different heterocyclic fragments via a common pyrano-chromene moiety. researchgate.net
Photoinduced Isomerization and Associated Spectroscopic Changes
The photochromism of spiropyrans is based on the reversible isomerization between a colorless, closed spiro (SP) form and a colored, open merocyanine (B1260669) (MC) form. nih.govencyclopedia.pub In the dark, the molecule exists in the stable, spirocyclic form. encyclopedia.pub Upon irradiation with UV light, the C-O bond in the pyran ring cleaves, allowing the molecule to open up into the planar, conjugated merocyanine form. encyclopedia.pub This isomerization is accompanied by a significant change in the absorption spectrum, with the appearance of a strong absorption band in the visible region, leading to a visible color change. encyclopedia.pubmdpi.com
The open MC form is a zwitterionic species with a significantly larger dipole moment than the closed SP form. encyclopedia.pub The stability of the MC form, and thus the rate of the reverse thermal or light-induced ring-closing reaction, is highly dependent on the solvent polarity and the electronic nature of the substituents on the molecule. encyclopedia.pubacs.org In polar solvents, the zwitterionic MC form is stabilized, often leading to a slower return to the SP form. acs.org The interaction of the MC form with metal ions can also stabilize it and lead to further shifts in its absorption spectrum, a property that has been exploited for the development of ion sensors. mdpi.com
Chemical Sensing Technologies (General Chemical Principles)
The unique electronic properties of the this compound framework make it a valuable component in the design of chemosensors. The general principle behind its use in sensing technologies lies in creating a molecule where the indoline moiety is part of a larger system that can interact selectively with a target analyte. This interaction perturbs the electronic structure of the sensor molecule, leading to a detectable change in its optical properties, such as color (chromogenic sensing) or fluorescence (fluorometric sensing). researchgate.netsigmaaldrich.comsigmaaldrich.com
A common strategy involves conjugating the indoline unit with another functional group to create a donor-acceptor (D-A) system. In the absence of an analyte, this system may exhibit specific photophysical characteristics, such as an internal charge transfer (ICT) process that quenches fluorescence. researchgate.net Upon selective binding of a target analyte, this ICT pathway can be inhibited or altered, "turning on" a strong fluorescent signal. researchgate.net
An example of this principle is a dual-state emission luminogen developed from a 1,3,3-trimethylindoline and chroman-2,4-dione conjugate for the detection of cyanide ions (CN⁻). researchgate.net The probe is initially weakly emissive, but upon reaction with cyanide, the ICT process from the indoline donor to the chroman-2,4-dione acceptor is blocked, resulting in a strong fluorescent emission and a visible color change from yellow to colorless. researchgate.net
Similarly, derivatives of the related 2,3,3-trimethylindolenine have been incorporated into squarylium dyes to act as chromogenic sensors for various anions. sigmaaldrich.comsigmaaldrich.com The binding of an anion to the sensor molecule induces a distinct color change, allowing for visual detection. sigmaaldrich.com Another study demonstrated that a phthalide-fused indoline derivative could selectively detect tin(II) cations (Sn²⁺) through a clear colorimetric response, with a binding stoichiometry of 1:1. researchgate.net
The effectiveness of these sensors is rooted in the precise molecular engineering of the indoline-based probe to ensure high selectivity and sensitivity towards the specific target analyte, minimizing interference from other species. researchgate.netresearchgate.net
Table 2: Examples of Indoline-Based Chemical Sensors
| Indoline Derivative | Target Analyte | Sensing Principle | Signal Output |
| 1,3,3-trimethylindoline-chroman-2,4-dione conjugate | Cyanide (CN⁻) | Inhibition of Internal Charge Transfer (ICT) | Fluorometric ("Turn-on" emission) and Colorimetric researchgate.net |
| Phthalide-fused 5-chloro-1,3,3-trimethylindoline | Tin(II) ion (Sn²⁺) | Analyte Binding and Change in Conjugation | Colorimetric researchgate.net |
| 2,3,3-Trimethylindolenine-squarylium dye | Anions | Analyte Binding to Squarylium Core | Chromogenic (Color Change) sigmaaldrich.comsigmaaldrich.com |
Strategic Intermediates in Complex Organic Synthesis
The this compound ring system and its close isomers are fundamental building blocks in organic synthesis, serving as strategic intermediates for constructing a wide range of complex molecules. smolecule.compubcompare.ai One of the most prominent starting materials is 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's Base. nih.gov This compound is a crucial precursor for the synthesis of various classes of dyes and functional materials. pubcompare.ai
Fischer's Base is widely used in condensation reactions with substituted salicylaldehydes to produce the extensive family of spiropyran photochromic compounds. unipd.it Similarly, it is a key reactant in the synthesis of spirooxazines and other heterocyclic systems. Its reactive exocyclic methylene (B1212753) group makes it an excellent nucleophile for addition reactions, enabling the construction of larger, more complex molecular architectures. researchgate.net
Beyond photochromic materials, trimethylindoline derivatives are essential in the synthesis of polymethine dyes, such as cyanine dyes. sigmaaldrich.com For instance, 2-(1,3,3-trimethylindoline-2-ylidene)acetaldehyde is a key intermediate used in the synthesis of dyes and other specialty chemicals. pubcompare.ai These dyes are noted for their strong absorption and fluorescence properties in the visible and near-infrared (NIR) regions, making them vital for applications in biological imaging and as sensitizers in photography.
The versatility of the indoline core also extends to other areas of synthetic chemistry. For example, 1,3,3-trimethylindoline-2-thione can undergo photochemical [2+2] cycloadditions with alkenes to form spiro-fused thietanes, which are four-membered sulfur-containing heterocyclic compounds of interest in medicinal chemistry. beilstein-journals.org The unique structure and reactivity of trimethylindoline-based intermediates make them indispensable tools for chemists developing novel pharmaceuticals, advanced materials, and functional dyes. pubcompare.aibeilstein-journals.org
Table 3: Trimethylindoline Intermediates in Organic Synthesis
| Intermediate Compound | Class of Product | Example of Synthesized Molecule |
| 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) | Spiropyrans / Spirooxazines | 1′,3′,3′-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-indoline) (a photochromic switch) unipd.it |
| 2-(1,3,3-Trimethylindoline-2-ylidene)acetaldehyde | Dyes and Specialty Chemicals | Cyanine Dyes pubcompare.ai |
| 2,3,3-Trimethylindolenine | Squarylium Dyes | Anion Sensors sigmaaldrich.comsigmaaldrich.com |
| 1,3,3-Trimethylindoline-2-thione | Thietanes | Spirothietanes (via photochemical cycloaddition) beilstein-journals.org |
| 5-chloro-2-methylene-1,3,3-trimethylindoline | Fused Heterocycles | Phthalide-fused indoline (a chemosensor) researchgate.net |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
